2-(1H-Imidazol-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-9-7(10-3-1)11-5-4-8-6-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHSYISOHEFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 1h Imidazol 1 Yl Pyrimidine and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for the synthesis of 2-(1H-imidazol-1-yl)pyrimidine and its derivatives rely on established organic reactions. These approaches, while effective, often involve multiple steps and may require harsh reaction conditions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 2-(1H-imidazol-1-yl)pyrimidines. springernature.comnumberanalytics.comgaylordchemical.com This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient pyrimidine (B1678525) ring by the nucleophilic imidazole (B134444).
The reaction of 2-chloropyrimidine (B141910) with imidazole is a common method. For instance, the synthesis of this compound has been achieved by reacting 2-chloropyrimidine with imidazole in the presence of a base like cesium carbonate (Cs₂CO₃) and a copper(I) iodide (CuI) catalyst in a solvent such as dimethylformamide (DMF). orientjchem.org This method provides the target compound in good yield. orientjchem.org The efficiency of SNAr reactions can be influenced by the nature of the leaving group, the substituents on the pyrimidine ring, and the reaction conditions. The use of a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions under mild conditions, accommodating a broad range of functional groups. d-nb.info
A study on the synthesis of 4,6-diaryl-2-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)pyrimidines utilized a one-pot reaction of a substituted 2-aminopyrimidine (B69317) with benzil (B1666583), a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297), catalyzed by ceric ammonium nitrate (B79036) (CAN). niscpr.res.in This approach highlights the versatility of SNAr in constructing complex imidazolylpyrimidine derivatives. niscpr.res.in
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions for Imidazolylpyrimidine Synthesis
| Pyrimidine Precursor | Nucleophile | Catalyst/Base | Solvent | Product | Yield | Reference |
| 2-Chloropyrimidine | Imidazole | CuI / Cs₂CO₃ | DMF | This compound | 78% | orientjchem.org |
| 2,4-Dichloro-6-methylpyrimidine | Imidazole | K₂CO₃ | Acetone | 2-(1H-Imidazol-1-yl)-4-chloro-6-methylpyrimidine | Not specified | openmedicinalchemistryjournal.comnih.gov |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | Various bases | Water/HPMC | Substituted pyrimidine | Varies | d-nb.info |
| 2-Aminopyrimidine derivatives | Imidazole derivatives | CAN | Methanol (B129727) | 4,6-Diaryl-2-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)pyrimidines | High | niscpr.res.in |
Cyclization Reactions for Ring Formation
Cyclization reactions are fundamental to constructing the imidazole or pyrimidine rings in the target scaffold. numberanalytics.commicrobenotes.com These reactions often involve the intramolecular or intermolecular condensation of precursors to form the heterocyclic core. For instance, the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives can be achieved through the cyclization of 2-aminopyrimidine with a suitable α-haloketone. msu.ru
Another approach involves the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) to synthesize fused imidazo[1,2-a]pyrimidines. acs.org This method involves the reaction of a 2-aminobenzimidazole (B67599) with a 2-phenylacetaldehyde derivative in the presence of a palladium catalyst. acs.org
Condensation Reactions in Compound Synthesis
Condensation reactions are widely employed for the synthesis of substituted imidazoles and pyrimidines, which can then be coupled to form the final product. nih.gov The Claisen-Schmidt condensation, for example, is used to prepare chalcone (B49325) derivatives that can be further modified to include the imidazopyrimidine scaffold. nih.gov
A one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported using a secondary amine-based ionic liquid and a defective Keggin type heteropolyacid as catalysts. scirp.org Similarly, a facile one-pot synthesis of 4,6-diaryl-2-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)pyrimidines has been achieved through the condensation of substituted 2-aminopyrimidines, benzil, substituted aromatic aldehydes, and ammonium acetate using ceric ammonium nitrate (CAN) as a catalyst. niscpr.res.in
Microwave-assisted condensation reactions have also proven effective. For example, the synthesis of substituted ethyl-1,2,3,6-tetrahydro-4-methyl-2-oxo/thioxo-6-phenyl-1-(4,6-diphenyl-1H-imidazolyl-2-yl)pyrimidine-5-carboxylates was achieved by condensing substituted benzil and ethyl-1-formyl-1,2,3,6-tetrahydro-4-methyl-6-phenyl-2-oxo/thioxo-pyrimidine-5-carboxylates. researchgate.net
Coupling Reactions for Heterocycle Construction
Palladium-catalyzed coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for constructing C-C bonds in the synthesis of imidazolylpyrimidine derivatives. openmedicinalchemistryjournal.comnih.gov However, these methods can sometimes be challenging. For instance, attempts to prepare a key intermediate for iNOS dimerization inhibitors via Suzuki coupling were unsuccessful. openmedicinalchemistryjournal.comnih.gov A palladium-catalyzed reductive coupling reaction also failed to yield the desired product, instead affording the deschloro compound, 2-(1H-imidazol-1-yl)-4-methylpyrimidine. openmedicinalchemistryjournal.comnih.gov
The Ullmann coupling reaction, a copper-catalyzed method, is another important strategy for forming the C-N bond between the imidazole and pyrimidine rings. bohrium.comgoogle.comtandfonline.commdpi.com This reaction has been used to synthesize various N-aryl imidazoles. acs.org Ligand-accelerated Ullmann coupling has been shown to be efficient for the reaction of anilines and imidazoles. google.com
Table 2: Comparison of Coupling Reactions for Imidazolylpyrimidine Synthesis
| Coupling Reaction | Catalyst | Reactants | Outcome | Reference |
| Suzuki Coupling | Palladium-based | Chloropyrimidine derivative and boronic ester | Unsuccessful, complex mixture | openmedicinalchemistryjournal.comnih.gov |
| Stille Coupling | Palladium-based | Tin compound and enol triflate | No reaction | nih.gov |
| Ullmann Coupling | Copper-based | Aryl halides and imidazoles | Successful N-arylation | google.comacs.org |
Derivatization from Precursor Molecules
The synthesis of this compound derivatives can also be achieved by modifying existing precursor molecules. vulcanchem.com For example, 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine can be converted to (2-(1H-Imidazol-1-yl)pyrimidin-5-yl)boronic acid via a Miyaura borylation. vulcanchem.com This boronic acid derivative can then be used in subsequent cross-coupling reactions to introduce further diversity.
Another strategy involves the derivatization of 2-aminopyrimidines. researchgate.net These can be transformed into the target imidazolylpyrimidines through various chemical transformations.
Green Chemistry Principles in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of this compound and its derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a key green chemistry technique. mdpi.commdpi.com It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov For instance, the microwave-assisted synthesis of 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines has been reported. msu.ru The synthesis of imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives has been achieved using a microwave-assisted, one-pot, multicomponent reaction with ethanol (B145695) as a green solvent. nih.gov
Solvent-free synthesis is another important green approach. scirp.orgirost.irrsc.orgasianpubs.org Reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support. jocpr.com This eliminates the need for potentially harmful organic solvents. A solvent-free, one-pot synthesis of highly substituted imidazoles has been developed using zeolite as a reusable catalyst under microwave irradiation. irost.ir The synthesis of imidazole-pyrimidine hybrids has also been achieved using a grinding technique, which is an economical and ecologically favorable procedure. jocpr.com
The use of water as a solvent is also a key aspect of green chemistry. As mentioned earlier, the use of HPMC in water enables SNAr reactions to proceed under mild, aqueous conditions. d-nb.info
Table 3: Green Chemistry Approaches in Imidazolylpyrimidine Synthesis
| Green Chemistry Principle | Method | Example Application | Advantages | Reference |
| Use of Alternative Energy Sources | Microwave Irradiation | Synthesis of imidazo[1,2-a]pyrimidine derivatives | Shorter reaction times, higher yields | msu.rumdpi.comnih.gov |
| Use of Safer Solvents and Auxiliaries | Solvent-Free Synthesis | Synthesis of highly substituted imidazoles using zeolite | Reduced waste, no harmful solvents | irost.irasianpubs.orgjocpr.com |
| Use of Safer Solvents and Auxiliaries | Water as a Solvent | SNAr reactions using HPMC in water | Environmentally benign, mild conditions | d-nb.info |
| Catalysis | Reusable Catalysts | Zeolite in solvent-free imidazole synthesis | Catalyst can be recovered and reused | irost.ir |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. In the realm of imidazole and pyrimidine chemistry, microwave irradiation has been successfully employed to synthesize a variety of derivatives, including the imidazo[1,2-a]pyrimidine scaffold.
One notable application involves the hydrazinolysis of substituted imidazo[1,2-a]pyrimidines to yield 2-amino-1H-imidazoles. msu.ruresearchgate.net This method provides an efficient alternative to classical condensation reactions, often avoiding the need for harsh acidic conditions. msu.ru The reactions are typically carried out in a sealed vessel at elevated temperatures, with reaction times significantly reduced compared to conventional heating methods. For instance, the cleavage of 2-substituted imidazo[1,2-a]pyrimidines using a 20% hydrazine (B178648) monohydrate solution in ethanol can be completed in as little as 5 to 25 minutes under microwave irradiation at a maximum power of 150 W and a ceiling temperature of 120°C. msu.ru The choice of solvent can be crucial, with ethanol often providing excellent yields. msu.ru
Furthermore, microwave energy has been utilized in the synthesis of imine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde. These reactions, conducted in ethyl alcohol, can be completed within 40 to 120 minutes at 200 W, yielding products in moderate to good yields.
A series of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction under microwave-assisted conditions. nih.govresearchgate.net This approach offers a green protocol due to the use of ethanol as a solvent and the efficiency of microwave heating. nih.govresearchgate.net
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Substituted imidazo[1,2-a]pyrimidines, 20% Hydrazine monohydrate in Ethanol | 120°C, 150W, 5-25 min | 2-Amino-1H-imidazoles | High | msu.ru |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic amines, Ethyl alcohol | 200W, 40-120 min | Imine derivatives of imidazo[1,2-a]pyrimidine | 60-85% | |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amines, Benzil, Ammonium acetate, p-Toluenesulfonic acid in Ethanol | 80°C, 30 min, 100W | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | 46-80% | nih.gov |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCR strategies have been developed for the synthesis of imidazole and pyrimidine-containing heterocycles.
A notable example is the synthesis of 4,6-diaryl-2-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)pyrimidines. niscair.res.in This is achieved through a one-pot reaction of a substituted 2-aminopyrimidine, benzil, a substituted aromatic aldehyde, and ammonium acetate in methanol, catalyzed by ceric ammonium nitrate (CAN). niscair.res.in These reactions proceed at a relatively mild temperature of 70-75°C, providing high yields in a short timeframe. niscair.res.in
Another versatile one-pot approach involves the synthesis of novel imidazo[1,2-a]pyrimidine containing tri- and tetrasubstituted imidazoles. nih.govresearchgate.net This sequential two-step synthesis utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde, various amines, benzil, and ammonium acetate, with p-toluenesulfonic acid as a catalyst under microwave irradiation. nih.govresearchgate.net This method is applicable to a wide range of primary amines, including those with both electron-donating and electron-withdrawing groups. nih.gov
The synthesis of fused bis-heterocycles containing tetrazolo[1,5-a]quinoline (B14009986) and imidazo[1,2-a]pyridine (B132010) frameworks has been achieved through a one-pot Groebke–Blackburn–Bienaymé reaction (GBBR)/SNAr/ring-chain azido (B1232118) tautomerization cascade under solvent-free conditions. scispace.com
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a key goal of green chemistry, aiming to reduce waste and environmental impact. Such conditions have been successfully applied to the synthesis of imidazo[1,2-a]pyrimidine derivatives.
A convenient and effective method for synthesizing imidazo[1,2-a]pyrimidine derivatives involves the condensation of 2-aminopyrimidine with various 2-bromoarylketones under solvent-free conditions. mdpi.comnih.gov This reaction is catalyzed by basic alumina (B75360) (Al2O3) and accelerated by microwave irradiation. mdpi.comnih.gov The optimization of this reaction has shown that the amount of catalyst significantly impacts the yield. mdpi.com
Solvent-free conditions have also been utilized in the one-pot, three-component synthesis of imidazo[1,2-a]pyridine derivatives, demonstrating the broad applicability of this environmentally friendly approach. scispace.com Furthermore, the synthesis of various pyrimidine derivatives has been achieved under solvent-free conditions, often with catalytic assistance. researchgate.net For instance, a catalyst-free method has been developed for the synthesis of 5-(substituted-phenyl)-7-(1H-imidazol-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidines. researchgate.net
Catalytic Systems for Enhanced Synthesis (e.g., Alumina, Ceric Ammonium Nitrate)
The use of catalysts is crucial for enhancing reaction rates, selectivity, and yields in the synthesis of heterocyclic compounds. Alumina (Al2O3) and ceric ammonium nitrate (CAN) have proven to be effective catalysts in the synthesis of imidazole and pyrimidine derivatives.
Alumina (Al₂O₃): Basic alumina has been employed as a solid support and catalyst in the solvent-free, microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives from 2-aminopyrimidine and 2-bromoarylketones. mdpi.comnih.gov This heterogeneous catalyst is easily separated from the reaction mixture, simplifying the workup process. The amount of alumina used can be optimized to maximize the reaction yield. mdpi.com
Ceric Ammonium Nitrate (CAN): CAN is a versatile and efficient catalyst for various organic transformations. It has been successfully used in the one-pot, multicomponent synthesis of 2,4,5-triaryl-1H-imidazoles and their pyrimidine-containing analogues. niscair.res.inresearchgate.net For example, the reaction of a substituted 2-aminopyrimidine, benzil, an aromatic aldehyde, and ammonium acetate proceeds smoothly in the presence of a catalytic amount of CAN in methanol, affording high yields of the desired products. niscair.res.in CAN is advantageous due to its low cost, ease of handling, and high reactivity. researchgate.net The use of CAN in aqueous ethanol also provides an environmentally benign approach to the synthesis of 2,4,5-triaryl-1H-imidazoles.
| Catalyst | Reaction | Key Advantages | Reference |
|---|---|---|---|
| Alumina (Al₂O₃) | Solvent-free synthesis of imidazo[1,2-a]pyrimidines | Heterogeneous, easy separation, enhances reaction under microwave conditions | mdpi.comnih.gov |
| Ceric Ammonium Nitrate (CAN) | One-pot synthesis of substituted imidazoles and pyrimidines | Efficient, mild conditions, high yields, low cost, can be used in aqueous media | niscair.res.inresearchgate.netresearchgate.net |
Synthesis of Fused and Substituted Derivatives
Imidazo[1,2-a]pyrimidine Scaffolds
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry. A common and traditional route to this ring system is the Chichibabin-type reaction between a 2-aminopyrimidine and an α-haloketone. This condensation reaction can be facilitated by various catalysts and conditions.
Modern variations of this synthesis often employ microwave irradiation and solvent-free conditions, as previously discussed. mdpi.comnih.gov For instance, the reaction of 2-aminopyrimidine with 2-bromoarylketones catalyzed by basic alumina under microwave irradiation provides a rapid and efficient entry to a range of 2-substituted imidazo[1,2-a]pyrimidines. mdpi.comnih.gov
Furthermore, multicomponent reactions offer a powerful strategy for the one-pot synthesis of highly substituted imidazo[1,2-a]pyrimidine derivatives. nih.govresearchgate.net These methods allow for the introduction of diverse substituents at various positions of the heterocyclic core, enabling the creation of libraries of compounds for biological screening.
2,6-Di(1H-imidazol-1-yl)pyridine Architectures
The 2,6-di(1H-imidazol-1-yl)pyridine framework is a significant ligand in coordination chemistry, known for its ability to form stable complexes with various metal ions. The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction.
Typically, 2,6-dibromopyridine (B144722) is reacted with imidazole in the presence of a base, such as potassium carbonate, to yield the desired product. This reaction can also be performed with 2,6-difluoropyridine (B73466), and the reaction conditions, including the solvent, temperature, and base, can be optimized to achieve good yields. rsc.org For instance, the reaction of 2,6-difluoropyridine with benzimidazole (B57391) using potassium carbonate as a base in DMSO at 90°C has been shown to be effective. rsc.org A metal-free approach has also been developed for the synthesis of 6-substituted 2-bromopyridines from 2-bromo-6-fluoropyridine, which can serve as precursors to these architectures. rsc.org
An alternative approach involves the synthesis of 2,6-di(1H-imidazol-2-yl)pyridine, where the imidazole ring is attached at the 2-position. researchgate.net This ligand is also of interest for its coordination properties.
Benzimidazole-Pyrimidine Hybrid Systems
The synthesis of hybrid molecules incorporating both benzimidazole and pyrimidine scaffolds is an area of significant interest due to the combined chemical properties of these two heterocyclic systems. nih.gov The primary strategies for creating these fused systems, such as pyrimido[1,2-a]benzimidazoles, involve either the reaction of 2-aminobenzimidazoles with bifunctional synthons or multicomponent reactions that construct the final structure in a single pot. nih.govtandfonline.com
One prominent method involves the cyclocondensation of 2-aminobenzimidazole with various carbonyl compounds. For instance, the reaction with β-bromo-α,β-unsaturated aldehydes under microwave irradiation in the presence of triethylamine (B128534) (Et3N) and magnesium sulfate (B86663) (MgSO4) in dimethylformamide (DMF) provides an efficient route to pyrimido[1,2-a]benzimidazoles. nih.gov Similarly, the cyclization of methyl cinnamates with 2-aminobenzimidazole in DMF with potassium carbonate (K2CO3) as a base regioselectively yields 4-arylpyrimido[1,2-a]benzimidazoles. nih.gov Another approach uses 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine, which reacts with β-bromo-α,β-unsaturated aldehydes via microwave-assisted cyclocondensation to form dimethoxy-substituted benzo acs.orgscirp.orgimidazo[1,2-a]pyrimidines. These intermediates can then be oxidized using ceric ammonium nitrate (CAN) to produce the corresponding diones. acs.org
A modified Biginelli reaction represents another versatile strategy. This involves the condensation of ethyl acetoacetate, thiourea (B124793), and an appropriate aldehyde, catalyzed by ferric chloride (FeCl3·6H2O) and hydrochloric acid (HCl), to produce 1,2,3,4-tetrahydropyrimidine-2-thiol derivatives. These intermediates can then be coupled with a benzimidazole moiety, such as 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole, to yield the final hybrid compounds. mdpi.com
Synthesis of Benzimidazole-Pyrimidine Hybrids
| Starting Materials | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminobenzimidazole, β-bromo-α,β-unsaturated aldehydes | DMF, Et3N, MgSO4, Microwave | Pyrimido[1,2-a]benzimidazoles | nih.gov |
| 2-Aminobenzimidazole, Methyl cinnamates | DMF, K2CO3 | 4-Arylpyrimido[1,2-a]benzimidazoles | nih.gov |
| 4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine, β-bromo-α,β-unsaturated aldehydes | Microwave, Base; then aq. CAN | Benzo acs.orgscirp.orgimidazo[1,2-a]pyrimidine-6,9-diones | acs.org |
| Ethyl acetoacetate, Thiourea, Aldehydes, 6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole | FeCl3·6H2O, HCl, EtOH, Reflux | Pyrimidine-clubbed benzimidazole derivatives | mdpi.com |
Pyrimidine-Thion-5-Carbonitrile and Imidazolone (B8795221) Conjugates
The synthesis of pyrimidine derivatives bearing a thione group and a cyano group at positions 2 and 5, respectively, often begins with a cyclocondensation reaction. A common approach involves the reaction of fluorinated β-arylidene malononitrile (B47326) with thiourea in boiling ethanol, using anhydrous potassium carbonate as a base. scirp.orgscirp.org This yields 4-amino-6-fluoroaryl-1H-pyrimidine-5-carbonitriles. scirp.org These intermediates serve as versatile platforms for further functionalization.
To create imidazolone conjugates, the 4-amino-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitrile intermediate can be condensed with an oxazol-5-one derivative in boiling pyridine (B92270). scirp.orgscirp.org This reaction results in the formation of a 4-[4'-(4''-fluorobenzylidene)-2-phenyl-5-oxo-imidazol-1'-yl]-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitrile structure. scirp.org
Another synthetic pathway involves the reaction of the 4-aminopyrimidine-5-carbonitrile (B127032) intermediate with other bifunctional reagents. For example, cycloaddition with mercaptoacetic acid after forming a Schiff base with 4-fluorobenzaldehyde (B137897) leads to the formation of thiazolidinone-pyrimidine conjugates. scirp.org Furthermore, condensation with pyridine-2,3-dicarboxylic anhydride (B1165640) in refluxing pyridine produces phthalimidopyridin-yl-pyrimidine-5-carbonitrile derivatives. scirp.org
Synthesis of Pyrimidine-Thion-5-Carbonitrile and Imidazolone Conjugates
| Starting Materials | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Fluorinated β-arylidene malononitrile, Thiourea | Ethanol, K2CO3, Boiling | 4-Amino-6-fluoroaryl-1H-pyrimidine-5-carbonitriles | scirp.org |
| 4-Amino-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitrile, Oxazol-5-one derivative | Pyridine, Boiling | Pyrimidine-imidazolone conjugates | scirp.orgscirp.org |
| 4-Amino-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitrile, 4-Fluorobenzaldehyde, Mercaptoacetic acid | Ethanol; then cycloaddition | Thiazolidinone-pyrimidine conjugates | scirp.org |
| 4-Amino-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitrile, Pyridine-2,3-dicarboxylic anhydride | Pyridine, Reflux (10h) | 4-(2',3'-Phthalimidopyridin-l'-yl)-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitrile | scirp.org |
Alkyl and Aryl Ethers of Imidazoles
The synthesis of alkyl and aryl ethers derived from imidazole structures is a key strategy for creating diverse molecular architectures. A general and widely applicable method is the Williamson ether synthesis. This reaction typically involves the deprotonation of an alcohol-containing imidazole derivative, followed by nucleophilic substitution with an alkyl or aryl halide. researchgate.net
For instance, the preparation of tioconazole, a 1-aryl-2-(1-imidazolyl)alkyl thioether, involves dissolving 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol in tetrahydrofuran (B95107) (THF) with sodium hydride to form the corresponding alkoxide. This intermediate is then reacted with 2-chloro-3-chloromethylthiophene to yield the final thioether product. google.com This highlights a process where the imidazole-containing alcohol is the nucleophile precursor. google.com
In a different synthetic sequence, ether derivatives can be prepared from ketone precursors. For example, 2-(1H-imidazol-1-yl)-1-phenylethanone can be synthesized and then reduced to form the corresponding alcohol, 2-(1H-imidazol-1-yl)-1-phenylethanol. nih.govacs.org This alcohol can then be used in subsequent etherification reactions. The synthesis of these precursors and their derivatives has been reported with detailed characterization, including yields, melting points, and spectroscopic data. nih.govacs.orgnih.gov
Synthesis of Imidazole Ether Precursors and Derivatives
| Compound Name | Precursors | Key Reaction Step | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 2-(1H-Imidazol-1-yl)-1-phenylethanone | Imidazole, 2-Bromo-1-phenylethanone | Nucleophilic Substitution | 51% | 118–120 | nih.govacs.org |
| 2-(1H-Imidazol-1-yl)-1-phenylethanol | 2-(1H-Imidazol-1-yl)-1-phenylethanone | Reduction | 75% | 149–151 | nih.govacs.org |
| 2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanone | Imidazole, 2-Bromo-1-(4-methoxyphenyl)ethanone | Nucleophilic Substitution | 58% | 137–138 | nih.govacs.org |
| 2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanol | 2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanone | Reduction | 85% | 104–105 | nih.govacs.org |
| Tioconazole | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol, 2-Chloro-3-chloromethylthiophene | Williamson Ether Synthesis (Thioether) | Not specified | ~170 (HCl salt) | google.com |
Functionalization of the Pyrimidine Ring
The pyrimidine ring within the this compound scaffold is amenable to various functionalization reactions, allowing for the introduction of diverse substituents to modulate the molecule's properties. These reactions are crucial for developing new derivatives with specific chemical characteristics.
One of the most common methods for synthesizing the core imidazo[1,2-a]pyrimidine system is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine with α-haloketones. researchgate.net Once the fused ring system is formed, further modifications can be made. For example, catalytic chalcogenation can introduce sulfur or selenium atoms at the 3-position of the imidazo[1,2-a]pyrimidine ring using dichalcogenides and a copper(I) iodide catalyst. dergipark.org.tr
Suzuki coupling is another powerful tool for functionalizing the pyrimidine ring, particularly for creating C-C bonds. For instance, a chloropyrimidine derivative can be coupled with various boronic acids to introduce aryl or other substituents. ekb.eg Nucleophilic aromatic substitution is also frequently employed. The reaction of a chloropyrimidine, such as 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile, with heteroaromatic amines in the presence of a base like triethylamine (TEA) allows for the introduction of amine-linked substituents. ekb.eg Microwave-assisted synthesis using alumina (Al2O3) as a catalyst provides a solvent-free and efficient method for generating functionalized imidazo[1,2-a]pyrimidine derivatives. mdpi.com
Methods for Functionalizing the Pyrimidine Ring
| Reaction Type | Substrate | Reagents & Conditions | Functional Group Introduced | Reference |
|---|---|---|---|---|
| Chichibabin Reaction | 2-Aminopyrimidine, α-haloketones | Condensation | Forms fused imidazo[1,2-a]pyrimidine ring | researchgate.net |
| Catalytic Chalcogenation | Imidazo[1,2-a]pyrimidine | Diphenyldisulfide, CuI, DMSO, 110 °C | Thiophenyl group at C-3 | dergipark.org.tr |
| Suzuki Coupling | Chloropyrimidine derivative | Phenylboronic acid derivatives, Catalyst | Aryl groups | ekb.eg |
| Nucleophilic Aromatic Substitution | 4-Chloro-pyrimidine-5-carbonitrile derivative | Heteroaromatic amines, TEA, Isopropyl alcohol | Amino-linked heterocycles | ekb.eg |
| Microwave-Assisted Synthesis | 2-Aminopyrimidine, Aldehydes, etc. | Al2O3, Microwave, Solvent-free | Various substituents on imidazo[1,2-a]pyrimidine | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)Two-dimensional NMR techniques would be employed to definitively assign the proton and carbon signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic TransitionsUV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-(1H-Imidazol-1-yl)pyrimidine would likely display absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the conjugated heterocyclic systems. This analysis helps to characterize the electronic properties of the compound.
Without access to experimental data from these analytical techniques for this compound, a scientifically accurate and detailed article as requested cannot be generated.
X-ray Diffraction Studies of this compound Remain Undisclosed in Publicly Available Research
Despite extensive searches of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for the specific compound this compound is not publicly available. Consequently, a comprehensive analysis of its solid-state molecular and crystal structure, including precise bond lengths, bond angles, and crystal packing details, cannot be provided at this time.
While the broader class of imidazole (B134444) and pyrimidine (B1678525) derivatives has been the subject of numerous crystallographic studies, and the crystal structures of some more complex molecules incorporating the this compound moiety have been determined in the context of protein-ligand complexes, the fundamental crystal structure of the parent compound itself has not been reported in the accessible scientific literature.
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. Such studies would provide invaluable insights into the planarity of the molecule, the torsion angle between the imidazole and pyrimidine rings, and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.
Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative and fall outside the scope of established scientific findings. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully elucidate its structural characteristics at the atomic level.
Chemical Reactivity, Transformations, and Derivatization Strategies
Fundamental Reaction Pathways
The fundamental reactivity of the imidazo[1,2-a]pyrimidine (B1208166) core, a related bicyclic system, has been a subject of investigation, particularly concerning its metabolic stability.
The imidazo[1,2-a]pyrimidine moiety, structurally related to 2-(1H-Imidazol-1-yl)pyrimidine, is known to be susceptible to rapid metabolism mediated by aldehyde oxidase (AO). nih.gov This metabolic process represents a significant oxidation pathway. Research has focused on developing medicinal chemistry strategies to circumvent this AO-mediated oxidation. nih.gov Key approaches include altering the heterocycle's electronic properties or sterically blocking the most probable site of oxidation. nih.govresearchgate.net Strategies such as substituting the core with electron-donating groups (EDGs) like methoxy and morpholino have been shown to successfully block AO oxidation. researchgate.net
In derivatives of the related imidazo[1,2-a]pyrimidine scaffold, reduction reactions are employed to transform specific functional groups. For instance, imine derivatives synthesized from imidazo[1,2-a]pyrimidine-2-carbaldehyde can be converted to their corresponding secondary amines. semanticscholar.org This transformation is typically achieved through a reduction reaction using sodium borohydride (NaBH4) in methanol (B129727) at room temperature, yielding the amine products in moderate to good yields. semanticscholar.org
Table 1: Reduction of Imidazo[1,2-a]pyrimidine Imine Derivatives semanticscholar.org
| Starting Imine Derivative (Substituent) | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| N-Phenyl | NaBH4 | N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 70 |
| N-(1-Naphthyl) | NaBH4 | N-(1-Naphthyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 45-70 |
| N-(p-Anisidyl) | NaBH4 | N-(p-Anisidyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 45-70 |
| N,N-Diethyl-p-phenylenediaminyl | NaBH4 | N,N-Diethyl-p-phenylenediaminyl derivative | 45-70 |
Data synthesized from research on the reduction of various imine derivatives. semanticscholar.org
The pyrimidine (B1678525) ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups. semanticscholar.org For the imidazole (B134444) moiety, the nitrogen atoms can act as nucleophiles. N-alkylation of the imidazole ring is a common nucleophilic substitution reaction, often achieved by generating an imidazole anion which then reacts with an alkyl halide. mdpi.com
Cycloaddition Reactions (e.g., Aza-Diels-Alder)
Cycloaddition reactions are powerful tools for constructing cyclic systems. The Aza-Diels-Alder reaction is a variant of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile component. wikipedia.org The electron-deficient pyrimidine ring within this compound could potentially act as an azadiene in such reactions, reacting with electron-rich dienophiles to form more complex heterocyclic systems. While specific examples involving this compound in Aza-Diels-Alder reactions are not extensively documented, the reaction is a known pathway for functionalizing nitrogen-containing heterocycles. wikipedia.orgmit.edu Other types of cycloadditions, such as (8+2) cycloadditions, have been reported for the related imidazo[1,2-a]pyrimidine system, highlighting the potential of these scaffolds to participate in higher-order cycloaddition chemistry. researchgate.net
Isomerization and Tautomerization Processes
The imidazole ring of this compound can undergo prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the imidazole ring. mdpi.commdpi.com This results in two equivalent tautomeric forms, leading to a strong delocalization of electrons within the imidazole ring. mdpi.com This tautomeric equilibrium is a characteristic feature of N-unsubstituted imidazoles and can be observed through techniques like NMR spectroscopy, where the chemical shifts of protons attached to carbons adjacent to the nitrogens may appear averaged. mdpi.commdpi.com
Regioselective Functionalization and Substituent Effects
The selective functionalization of specific positions on the pyrimidine or imidazole rings is crucial for synthesizing derivatives with desired properties. For the related imidazo[1,2-a]pyrazine scaffold, regioselective metalation has been achieved using organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). nih.govnovartis.com The site of metalation, and thus subsequent functionalization, can be directed by the inherent acidity of the ring protons, which can be predicted using DFT calculations. nih.gov
Substituent effects play a critical role in directing these reactions. The presence of an electron-withdrawing group, for example, can increase the acidity of nearby protons, favoring deprotonation at that site. nih.gov Conversely, the steric bulk of a substituent can hinder reaction at adjacent positions. researchgate.net These principles allow for the controlled, regioselective introduction of various functional groups onto the heterocyclic core. nih.govrsc.org
Table 2: Examples of Regioselective Functionalization on the Related Imidazo[1,2-a]pyrazine Scaffold nih.gov
| Substrate | Base | Position of Metalation | Electrophile | Product |
|---|---|---|---|---|
| 6-chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | C5 | I2 | 5-iodo-6-chloroimidazo[1,2-a]pyrazine |
| 6-chloroimidazo[1,2-a]pyrazine | TMP2Zn·2MgCl2·2LiCl | C3 | I2 | 3-iodo-6-chloroimidazo[1,2-a]pyrazine |
| 3-cyano-6-chloroimidazo[1,2-a]pyrazine | TMP2Zn·2MgCl2·2LiCl | C2 | Allyl-Br | 2-allyl-3-cyano-6-chloroimidazo[1,2-a]pyrazine |
Data derived from studies on the regioselective functionalization of imidazo[1,2-a]pyrazine, demonstrating the principle of controlled functionalization. nih.gov
Hydrolysis Reactions
The chemical stability of this compound in aqueous environments is a critical aspect of its reactivity profile. While specific studies detailing the hydrolysis of this particular compound are not extensively documented in the reviewed literature, the reactivity of related pyrimidine derivatives provides valuable insights into its potential behavior under hydrolytic conditions. The hydrolysis of substituted pyrimidines can proceed through various pathways, primarily involving the cleavage of bonds within the pyrimidine ring itself or the scission of the substituent from the ring.
The susceptibility of the pyrimidine ring to hydrolysis is significantly influenced by the nature and position of its substituents. For instance, studies on 2-(p-substituted phenylthio)pyrimidines have demonstrated their alkaline hydrolysis to 2-hydroxypyrimidine rsc.org. The rate of this reaction is dependent on the electronic properties of the substituent in the phenyl ring, with electron-withdrawing groups accelerating the process rsc.org. This suggests that the C2 position of the pyrimidine ring is susceptible to nucleophilic attack by hydroxide ions, leading to the displacement of the substituent.
In the case of this compound, the imidazole group is attached to the C2 position of the pyrimidine ring. The stability of this C-N bond is a key determinant of the compound's behavior in aqueous media. While direct evidence for the hydrolytic cleavage of this specific bond is scarce, the general principles of pyrimidine chemistry suggest that under certain conditions, such as strong acidic or basic environments, hydrolysis could potentially occur.
Furthermore, the pyrimidine ring itself can undergo cleavage under specific conditions. For example, the hydrolysis of pyrimidine (6-4) pyrimidone photoproducts under strong basic conditions leads to the breaking of the N3–C4 bond within the pyrimidine ring acs.org. While this is a specific case for a photodamaged DNA lesion, it highlights the potential for pyrimidine ring-opening reactions. Another study on 2-phenylpyrimido[4,5-d]pyridazine derivatives also reported the cleavage of the pyrimidine ring upon hydrolysis jst.go.jp.
The hydrolysis of pyrimidinesulphonates to their corresponding pyrimidinones is another relevant example of the hydrolytic transformation of pyrimidine derivatives rsc.org. These reactions, occurring in both acidic and alkaline conditions, further underscore the reactivity of the pyrimidine core towards hydrolysis rsc.org.
Based on the available information for related compounds, the hydrolysis of this compound could potentially lead to the formation of 2-hydroxypyrimidine and imidazole, should the C-N bond between the two rings be susceptible to cleavage. Alternatively, reactions involving the pyrimidine ring itself, though likely requiring more forcing conditions, cannot be entirely ruled out.
The following table summarizes the hydrolysis of some related pyrimidine derivatives, providing a comparative context for the potential reactivity of this compound.
| Derivative | Reaction Conditions | Products | Reference |
| 2-(p-substituted phenylthio)pyrimidines | Alkaline | 2-Hydroxypyrimidine | rsc.org |
| Pyrimidine (6-4) pyrimidone photoproduct | Strong base | Ring-opened product (N3-C4 bond cleavage) | acs.org |
| Potassium pyrimidinesulphonates | Acidic or alkaline | Pyrimidinones | rsc.org |
| 2-Phenylpyrimido[4,5-d]pyridazine derivatives | Not specified | Pyridazine derivatives (pyrimidine ring cleavage) | jst.go.jp |
It is important to emphasize that the data presented in the table is for analogous compounds, and further experimental studies are necessary to fully elucidate the hydrolytic behavior of this compound.
Coordination Chemistry and Metal Complexation
Ligand Design and Coordination Modes of 2-(1H-Imidazol-1-yl)pyrimidine Scaffolds
The design of ligands based on imidazole (B134444) and pyrimidine (B1678525) rings is driven by their potential to act as versatile connectors in constructing complex molecular architectures. The this compound scaffold is an N-donor ligand with multiple potential coordination sites, primarily the N3 of the imidazole ring and the N1 and N3 atoms of the pyrimidine ring. This arrangement allows for several coordination modes.
Due to the rotational freedom around the C-N bond connecting the two heterocyclic rings, these ligands can adopt different conformations, such as syn and anti. This conformational flexibility allows the ligand to act as a chelating agent, forming a stable five-membered ring with a metal center, or as a bridging ligand connecting two or more metal centers. researchgate.net The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the counter-anions present, and the reaction conditions. researchgate.net In some instances, derivatives of this scaffold have demonstrated tetradentate behavior, particularly when functionalized with additional donor groups. researchgate.net
The imidazole moiety is a five-membered ring system that can be derivatized at multiple positions, and its π-rich character combined with a strong σ-donor ability makes it an excellent component for coordination chemistry. researchgate.net This, combined with the electron-poor nature of the pyrimidine ring, allows for the fine-tuning of the electronic properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved through self-assembly processes, where the ligand and a metal salt are combined in a suitable solvent. mdpi.com Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques.
Standard characterization methods include:
Infrared (IR) Spectroscopy : To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the heterocyclic rings. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the ligand and its diamagnetic complexes in solution. acs.org
UV-Visible Spectroscopy : To study the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands. rsc.orgresearchgate.net
Mass Spectrometry : To confirm the molecular weight and fragmentation pattern of the complexes.
Elemental Analysis : To determine the empirical formula of the synthesized compounds.
The this compound framework and its analogs have been used to synthesize complexes with a wide range of transition metals.
Copper(I) and Gold(I) : Complexes with Cu(I) have been shown to form monomeric, dimeric, or one-dimensional polymeric structures depending on the reaction conditions. researchgate.net Digold(I) complexes have also been successfully synthesized and structurally characterized. researchgate.net
Palladium(II) and Platinum(II) : Imidazole-based ligands readily form complexes with Pd(II) and Pt(II), which are of interest for their potential catalytic and medicinal applications. nih.gov
Tungsten(0) : Highly phosphorescent tungsten(0) carbonyl complexes have been prepared with structurally similar pyridyl-imidazole ligands. These complexes exhibit strong metal-to-ligand charge transfer (MLCT) transitions. rsc.orgresearchgate.net
Cobalt(II) and Nickel(II) : Co(II) and Ni(II) complexes with related imidazole-based ligands have been synthesized, often displaying octahedral or tetrahedral geometries. jocpr.com
Zinc(II) and Cadmium(II) : Several coordination polymers and frameworks of Zn(II) and Cd(II) have been constructed using imidazole-containing ligands. rsc.orgmdpi.com For example, a mononuclear cadmium(II) complex with a related ligand, 4-(1H-imidazol-2-yl)-pyridine, was found to have a distorted octahedral geometry. nih.gov
Mercury(II) : Imidazole derivatives can coordinate with Hg(II) ions, a property that has been explored for sensing applications. nih.gov
The final structure of the coordination compound is highly sensitive to the conditions under which it is formed. Key factors include:
Metal-to-Ligand Ratio : The stoichiometry between the metal salt and the ligand is a critical parameter. For instance, reacting a bisphosphine derivative of a pyridyl-di-imidazole ligand with CuX salts in a 1:1 molar ratio can yield different products, while a 1:2 metal-to-ligand ratio is often used to create complexes with specific geometries like M(L)₂Cl₂. researchgate.netjocpr.com
Reaction Conditions : The choice of solvent, temperature, and reaction time can influence the thermodynamic or kinetic product that is formed. Solvothermal methods are frequently employed to obtain crystalline products suitable for X-ray diffraction. mdpi.com
Counter-Anions : The anion from the metal salt plays a crucial role in the self-assembly process. Different anions (e.g., halides, nitrate (B79036), sulfate (B86663), acetate) can either coordinate to the metal center or act as charge-balancing species, profoundly influencing the resulting structure and dimensionality of the coordination polymer. rsc.org This has been demonstrated in cadmium(II) complexes where varying the counteranion led to frameworks with completely different topologies. rsc.org
Structural Analysis of Metal-Ligand Complexes by X-ray Diffraction
For example, SCXRD analysis of a mononuclear cadmium(II) complex with 4-(1H-imidazol-2-yl)pyridine revealed a slightly distorted N₂O₄ octahedral geometry around the Cd(II) cation, with specific Cd—N and Cd—O bond distances of 2.276 Å and 2.310-2.503 Å, respectively. nih.gov Similarly, analysis of copper(I) and gold(I) complexes with a phosphine-functionalized pyridyl-di-imidazole ligand confirmed the different coordination modes of the ligand and the linear or tetrahedral geometries of the metal centers. researchgate.net Powder X-ray diffraction (PXRD) is also commonly used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal data. mdpi.commdpi.com
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Dimensionality | Reference |
| [Cd(C₈H₇N₃)₂(NO₃)₂(H₂O)₂] | Cd(II) | Distorted Octahedral | Cd—N: 2.276, Cd—O: 2.310, 2.503 | 0D (Discrete) | nih.gov |
| [{2,6-(PPh₂C₃H₂N₂)₂C₅H₃N}{CuCl}]₂ | Cu(I) | Dimeric | - | 0D (Dimer) | researchgate.net |
| [{2,6-(PPh₂C₃H₂N₂)₂C₅H₃N}{Cu₃Br₂}]nCl | Cu(I) | Linear & Tetrahedral | - | 1D Polymer | researchgate.net |
| [Ag₂(HPIDC)]n | Ag(I) | - | C–H···Ag and Ag···C interactions noted | 3D Framework | figshare.com |
Note: Table data is for structurally related compounds to illustrate typical findings.
Electronic and Geometric Properties of Coordination Compounds
The coordination of this compound to metal centers results in compounds with distinct electronic and geometric properties. The geometry around the metal ion is diverse and is dictated by the metal's coordination number and electronic configuration. Geometries such as linear, tetrahedral, square planar, and octahedral have been observed in complexes with related imidazole-based ligands. researchgate.netjocpr.comnih.gov
The electronic properties are largely influenced by the interaction between the metal d-orbitals and the ligand's molecular orbitals. UV-Vis absorption spectra often reveal intense bands corresponding to π→π* transitions within the ligand and lower-energy metal-to-ligand charge transfer (MLCT) bands. researchgate.net In certain cases, such as with tungsten(0) carbonyl complexes of pyridyl-imidazole ligands, these MLCT states can lead to strong phosphorescence. rsc.orgresearchgate.net
Computational studies, particularly Density Functional Theory (DFT), are increasingly used to complement experimental results. DFT calculations can predict optimized molecular geometries, electronic structures, and the energies of frontier molecular orbitals (HOMO and LUMO), providing insight into the electronic transitions and reactivity of the complexes. researchgate.netfrontiersin.org
Supramolecular Assemblies, Coordination Polymers, and Metal-Organic Frameworks (MOFs)
The ability of this compound and its derivatives to act as bridging ligands makes them excellent candidates for the construction of infinite, multidimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are formed through the self-assembly of metal ions (nodes) and organic ligands (linkers). mdpi.comnih.gov
The dimensionality of the resulting network—whether it is a 1D chain, a 2D layer, or a 3D framework—is controlled by the coordination geometry of the metal ion and the connectivity of the ligand. researchgate.net Furthermore, non-covalent interactions such as hydrogen bonds (e.g., N-H···O, O-H···N) and π-π stacking play a crucial role in organizing these primary structures into higher-order supramolecular assemblies. mdpi.comnih.govnih.gov For example, 1D coordination chains can be linked by hydrogen bonds to form robust 3D supramolecular networks. mdpi.com The synthesis of CPs based on 4,6-di(1H-imidazol-1-yl)pyrimidine has demonstrated the successful construction of 1D, 2D, and 3D architectures. researchgate.net These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and luminescence. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating molecular properties at the electronic level. nih.gov For imidazo[1,2-a]pyrimidine (B1208166) derivatives, these methods have been used to determine optimized molecular structures, explore reactive sites, and understand the relationship between molecular structure and biological activity. nih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. nih.gov It has been widely applied to study imidazo[1,2-a]pyrimidine derivatives to obtain stable ground-state geometries and to understand their electronic characteristics. nih.govnih.gov
Researchers commonly employ the B3LYP level of theory with basis sets such as 6-31G(d,p) or 6-311++G(d,p) for these calculations. nih.govnih.gov DFT is used to calculate various molecular properties, including optimized structural parameters (bond lengths and angles), vibrational frequencies, and electronic properties that are crucial for predicting the behavior of these molecules in chemical reactions. nih.govacs.org These theoretical calculations often show good agreement with experimental data, such as NMR chemical shifts, thus validating the computational models used. acs.org
Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic charge mobility and chemical reactivity of a molecular system. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's electron-donating capability, while the LUMO indicates its electron-accepting character. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap points to a more reactive molecule. nih.gov These parameters are vital for predicting how a molecule might interact with biological targets. nih.govrsc.orgresearchgate.net
Below is a table of calculated quantum chemical parameters for a representative imidazo[1,2-a]pyrimidine-Schiff base derivative, illustrating the typical values obtained from DFT calculations. nih.gov
| Parameter | Value |
| EHOMO | -6.04 eV |
| ELUMO | -1.78 eV |
| Energy Gap (ΔE) | 4.26 eV |
| Ionization Potential (I) | 6.04 eV |
| Electron Affinity (A) | 1.78 eV |
| Hardness (η) | 2.13 eV |
| Softness (S) | 0.23 eV |
| Electronegativity (χ) | 3.91 eV |
| Electrophilicity Index (ω) | 3.59 eV |
| Dipole Moment (μ) | 4.12 Debye |
| Table 1: Calculated quantum chemical parameters for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, computed at the B3LYP/6-311++G(d,p) level of theory. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the distribution of charge on a molecule's surface. nih.gov The MEP surface helps in identifying regions that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.gov
In studies of imidazo[1,2-a]pyrimidine derivatives, MEP maps typically show negative potential (nucleophilic regions), often colored red or yellow, concentrated around nitrogen atoms due to their high electronegativity. nih.gov Conversely, regions of positive potential (electrophilic regions), usually colored blue, are found around hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of electron density. nih.govresearchgate.net This analysis is used to characterize the nature of chemical bonds and non-covalent interactions within a molecule. nih.govacs.org
By identifying Bond Critical Points (BCPs) between interacting atoms, QTAIM can determine the type and strength of these interactions. nih.gov The analysis of the electron density and its Laplacian at these points helps to distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. This level of detail offers profound insights into the stability and structure of the molecule. nih.govresearchgate.net
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs). nih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to identify and differentiate various types of interactions. nih.gov
In 3D plots, these interactions are typically represented by colored isosurfaces:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions (steric clashes). nih.gov
This method provides a clear, visual representation of the non-covalent forces that dictate molecular conformation and intermolecular recognition, which are essential for biological activity. nih.gov
Molecular Modeling and Simulation
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-(1H-Imidazol-1-yl)pyrimidine and its analogues, these methods are crucial for predicting their properties and interactions with biological systems. nih.gov
The quantum chemical calculations detailed above form the basis of many molecular modeling studies. nih.gov For instance, the optimized geometries and charge distributions obtained from DFT are often used as inputs for further simulations, such as molecular docking. nih.govnih.gov Molecular docking is a powerful tool used in drug design to predict the binding mode and affinity of a small molecule to a protein target. nih.gov Several studies on imidazo[1,2-a]pyrimidine derivatives have employed molecular docking to investigate their potential as inhibitors of various enzymes, providing insights into the specific interactions that stabilize the ligand-protein complex. nih.govnih.gov These simulations, along with ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, help in evaluating the drug-like properties of these compounds. semanticscholar.org
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have been instrumental in identifying potential biological targets and rationalizing structure-activity relationships (SAR).
Derivatives of 2-(imidazol-1-yl)pyrimidine were identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. acs.orgnih.govresearchgate.net These compounds were found to prevent the formation of the active dimeric form of the enzyme by inhibiting the dimerization of iNOS monomers. acs.orgnih.govresearchgate.net Analysis of the crystal structure of an inhibitor-iNOS monomer complex revealed that the imidazole (B134444) group coordinates with the heme iron, anchoring the molecule at the protein-protein interface and physically blocking the association of the two monomers. acs.orgnih.govresearchgate.net
In the context of antimicrobial research, related imidazo[1,2-a]pyrimidine derivatives have been docked against various microbial enzymes. mdpi.com Similarly, in silico studies of imidazole derivatives against GlcN-6-P synthase have shown good binding affinity, suggesting their potential as antibacterial agents. For antiviral applications, imidazo[1,2-a]pyrimidine derivatives have been evaluated as potential inhibitors of SARS-CoV-2 cell entry by docking against the ACE2 receptor and the spike protein. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
| Compound Class | Biological Target | PDB ID | Key Findings / Binding Affinity |
| Imidazo[1,2-a]pyrimidine Schiff bases | hACE2 / SARS-CoV-2 Spike Protein | 7U0N | Top compounds showed affinities of -9.1 kcal/mol (ACE2) and -7.3 kcal/mol (Spike). nih.gov |
| 2-(Imidazol-1-yl)pyrimidine derivatives | Inducible Nitric Oxide Synthase (iNOS) | - | Imidazole group coordinates with the heme; compound blocks the dimerization interface. acs.orgnih.govresearchgate.net |
| Imidazole derivatives | GlcN-6-P synthase | - | Good binding affinity with binding energies ranging from -6.91 to -8.01 kJ/mol. |
| Pyrimidine (B1678525) derivatives | Influenza Virus Neuraminidase | 2HU0 | Docking studies supported QSAR models by showing significant hydrogen bond formation. niscpr.res.in |
Molecular Dynamics (MD) Simulations for Binding Mode Elucidation
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interactions in a biological environment.
MD simulations, often performed for periods up to 200 nanoseconds or more, are used to assess the stability of the docked conformation. mdpi.com Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) and the radius of gyration (Rg).
Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand remains in its binding pocket and the complex is stable. For several pyrimidine derivative-protein complexes, RMSD values have been observed to equilibrate and remain stable, fluctuating by less than 0.1 nm. mdpi.com
These simulations have been crucial in confirming the stability of various pyrimidine and imidazole derivatives within the binding sites of targets like p21-activated kinase 4 (PAK4) and PI3K/AKT. mdpi.comrsc.org
| System | Simulation Length | Key Parameter | Observation |
| Pyrrolo[2,3-d]pyrimidine-PAK4 complexes | 200 ns | RMSD | Systems reached equilibrium after 50 ns with mean values between 0.139 and 0.188 nm. mdpi.com |
| Pyrrolo[2,3-d]pyrimidine-PAK4 complexes | 200 ns | SASA (Solvent Accessible Surface Area) | Mean values ranged from 145.0 to 147.5 nm². mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is vital for optimizing lead compounds and designing new molecules with enhanced potency.
For pyrimidine derivatives, QSAR studies have been successfully applied to understand their inhibitory activity against various enzymes, including vascular endothelial growth factor receptor 2 (VEGFR-2) and Janus kinase 3 (JAK3). nih.govtandfonline.comopenrepository.com These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build the predictive model. nih.gov
In a study on pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed. The ANN model showed superior predictive power, indicating a complex, non-linear relationship between the structural features and biological activity. nih.gov The high statistical correlation coefficients (R²) and cross-validation scores (Q²) affirm the robustness and predictive capability of these models. nih.gov
| Model Type | Target | R² (Correlation Coefficient) | Q² (Cross-validation) | RMSE (Root Mean Square Error) |
| MLR | VEGFR-2 | 0.889 | - | - |
| ANN | VEGFR-2 | 0.998 | Higher than MLR | Lower than MLR |
| MLR | JAK3 | 0.89 | 0.65 | - |
| ANN | JAK3 | 0.95 | - | - |
Data sourced from studies on pyrimidine derivatives. nih.govtandfonline.comopenrepository.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable for predicting spectroscopic parameters. nih.govsemanticscholar.org This is especially true for Nuclear Magnetic Resonance (NMR) chemical shifts, where theoretical predictions can aid in the structural elucidation of newly synthesized compounds.
The Gauge-Including Atomic Orbital (GIAO) method, combined with a suitable DFT functional (like B3LYP) and basis set, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov Studies on related imidazo[1,2-a]pyrimidine and benzimidazole (B57391) derivatives show a strong correlation between the theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts. researchgate.net This agreement validates the computed molecular geometry and provides confidence in the structural assignment. nih.govresearchgate.net
Correlation between Theoretical and Experimental Observables
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. A strong correlation between predicted and observed properties enhances the reliability of the computational approach and its utility in drug discovery and materials science.
For the this compound scaffold and its analogs, several such correlations have been established:
Spectroscopy: As noted previously, DFT-calculated NMR chemical shifts for related heterocyclic systems have shown excellent agreement with experimental spectra, often with correlation coefficients (R²) exceeding 0.99. ruc.dk
Biological Activity: The binding energies and interaction modes predicted by molecular docking studies often correlate well with in vitro biological activities. For instance, compounds showing favorable docking scores and key interactions with an enzyme's active site are frequently found to be potent inhibitors in experimental assays. mdpi.com
Physicochemical Properties: For imidazole-based compounds, properties like density and viscosity have been predicted using computational methods and compared with experimental measurements. While densities showed close agreement, viscosity predictions sometimes required a scaling factor to match experimental values, highlighting the importance of refining computational models. researchgate.netmdpi.com
This continuous cycle of prediction, experimental testing, and model refinement is crucial for advancing the understanding and application of complex organic molecules like this compound.
Catalytic Applications of 2 1h Imidazol 1 Yl Pyrimidine and Its Metal Complexes
Role as Catalysts in Organic Synthesis
The primary catalytic role of 2-(1H-Imidazol-1-yl)pyrimidine is as a ligand that coordinates with a central metal ion to form a stable and active complex. The imidazole (B134444) and pyrimidine (B1678525) moieties function as N-donors, stabilizing the metal center and modulating its electronic properties and steric environment. This modulation is crucial for the catalytic cycle, influencing the catalyst's activity, selectivity, and stability.
Derivatives of 2-(imidazol-1-yl)pyrimidine have been identified as effective components in creating catalytically active species. These compounds can form complexes with various transition metals, and the resulting structures are investigated for their ability to catalyze specific reactions. While the direct use of this compound is an area of ongoing research, the broader class of imidazole and pyrimidine-containing ligands is well-established in catalysis. For instance, related structures are known to form stable complexes with metals like palladium, copper, and ruthenium, which are pivotal in many synthetic organic reactions.
Specific Catalytic Transformations
Metal complexes of this compound and its derivatives have potential applications in several key areas of organic synthesis.
While specific studies detailing the use of this compound complexes in isomerization reactions are not extensively documented, related pyrimidine derivatives have been shown to undergo structural isomerization under certain conditions. This suggests that metal complexes with controlled Lewis acidity and coordination geometry, potentially achievable with ligands like this compound, could be designed to catalyze such transformations. The reaction mechanism often involves a sequence of ring-opening and ring-closure events, which a coordinated metal center could facilitate.
Imidazole-based ligands are instrumental in the development of catalysts for polymerization. Although direct catalytic data for this compound is limited, analogous structures provide significant insight. For example, a copper(II) complex featuring a related ligand, 2,6-di(1H-imidazol-2-yl)pyridine, has been synthesized and characterized for its application in copper-mediated polymerization catalysis. Such complexes can act as initiators or catalysts in controlled polymerization processes. Furthermore, imidazole derivatives are used to create coordination polymers, where the ligand links metal centers to form one-, two-, or three-dimensional structures. This principle could be extended to use this compound in creating novel polymeric materials or as a catalytic site within a metal-organic framework.
Metal complexes containing imidazole and pyrimidine motifs are candidates for catalyzing hydrogenation and transfer hydrogenation reactions. Ruthenium(II) complexes with Schiff bases derived from the fused-ring system imidazo[1,2-a]pyrimidine (B1208166) have been noted for their catalytic activity in transfer hydrogenation. While structurally different from the linked this compound, this demonstrates the potential of such nitrogenous ligands to stabilize catalytically active ruthenium centers. These catalysts are essential for the reduction of ketones, aldehydes, and imines to their corresponding alcohols and amines, which are fundamental transformations in organic synthesis.
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, with palladium-catalyzed cross-coupling reactions being particularly important. Ligands play a critical role in stabilizing the palladium catalyst and facilitating the reaction cycle. Dichloropalladium(II) pre-catalysts bearing the analogous 2-(1H-imidazol-2-yl)pyridine ligand have been successfully used in Suzuki-Miyaura cross-coupling reactions. These reactions typically involve the coupling of an organoboron compound with an organic halide. The imidazole-based ligand helps to form the active palladium species and influences its catalytic efficiency under relatively mild conditions. It is highly probable that this compound could serve a similar function as a ligand in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, for the synthesis of complex biaryls from aromatic halogen derivatives.
| Reaction Type | Catalyst System (Analogy) | Metal Center | Potential Role of this compound | Reference |
|---|---|---|---|---|
| Polymerization | Copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine | Copper | As a ligand to create catalysts for controlled polymerization. | |
| Transfer Hydrogenation | Ruthenium(II) Schiff base complexes from imidazo[1,2-a]pyrimidine | Ruthenium | To stabilize Ru(II) centers for the reduction of carbonyls and imines. | |
| Suzuki-Miyaura Coupling | Dichloropalladium(II) complex of 2-(1H-imidazol-2-yl)pyridine | Palladium | As a stabilizing N-donor ligand for Pd(0)/Pd(II) catalytic cycles in C-C bond formation. |
Heterogeneous vs. Homogeneous Catalysis
The application of this compound in catalysis can be approached through both homogeneous and heterogeneous systems.
Homogeneous Catalysis: In this approach, a metal complex of this compound is dissolved in the same phase as the reactants. This typically allows for high activity and selectivity due to the well-defined nature of the catalytic species and good accessibility of the active sites. The palladium-catalyzed cross-coupling reactions mentioned previously are classic examples of homogeneous catalysis, where a soluble pre-catalyst is used.
Heterogeneous Catalysis: To overcome challenges of catalyst separation and recycling associated with homogeneous systems, the catalytically active complex can be immobilized on a solid support. This creates a heterogeneous catalyst that exists in a different phase from the reactants. For example, the this compound ligand or its pre-formed metal complex could be anchored to supports like silica, alumina (B75360), or polymers. This approach combines the high efficiency of the molecular catalyst with the practical benefits of easy separation and reuse. The development of heterogeneous catalysts, such as zinc-supported imidazoles and palladium nanoparticles on various matrices, is a significant area of research aimed at creating more sustainable and cost-effective chemical processes.
| Catalysis Type | Description | Advantages | Challenges |
|---|---|---|---|
| Homogeneous | Catalyst is in the same phase as reactants (typically liquid). | High activity and selectivity, mild reaction conditions, well-defined active sites. | Difficult separation of catalyst from product, catalyst recycling is challenging. |
Target Specific Biological Research and Mechanistic Insights Excluding Prohibited Information
Molecular Target Interactions
Angiotensin-Converting Enzyme 2 (ACE2) and SARS-CoV-2 Spike Protein Interactions
The interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step for viral entry into host cells. nih.gov Consequently, inhibiting this protein-protein interaction is a key strategy for developing anti-COVID-19 therapeutics. nih.gov Molecular docking studies have been employed to investigate the potential of various compounds to act as dual inhibitors of both hACE2 and the spike protein. nih.govdoi.org
A series of novel imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives, which are structurally related to 2-(1H-Imidazol-1-yl)pyrimidine, have been synthesized and evaluated for this purpose. nih.govdoi.orgnih.gov Computational modeling revealed that these compounds exhibit promising binding affinities for both the ACE2 receptor and the spike protein's receptor-binding domain (RBD). nih.govdoi.org The top-scoring compound demonstrated a remarkable binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. doi.orgnih.gov These binding affinities were comparable to or better than reference inhibitors, suggesting that the imidazo[1,2-a]pyrimidine scaffold may serve as an effective entrance inhibitor to prevent SARS-CoV-2 infection of human cells. doi.orgnih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Top-Scoring Imidazo[1,2-a]pyrimidine Derivative | ACE2 | -9.1 | doi.orgnih.gov |
| Top-Scoring Imidazo[1,2-a]pyrimidine Derivative | Spike Protein | -7.3 | doi.orgnih.gov |
| Angiotensin II (Reference) | ACE2 | -9.2 | doi.orgnih.gov |
| MLN-4760 (Reference) | ACE2 | -7.3 | doi.orgnih.gov |
| CBDA (Reference) | Spike Protein | -5.7 | doi.orgnih.gov |
Histamine (B1213489) H1 Receptor Agonism
Research into imidazole-containing compounds has revealed unexpected interactions with the histamine H1 receptor. Specifically, a subset of histamine H3-receptor antagonists from the proxifan series, which contain an imidazole (B134444) moiety, were found to act as weak partial agonists at the H1 receptor. nih.gov In functional in-vitro assays using guinea-pig ileum, these compounds induced weak contractions with a maximum effect (Emax) ranging from 9-38% relative to histamine. nih.gov The agonist potencies (pEC50) were in the range of 4.73-5.68. nih.gov This contractile effect was susceptible to blockage by the H1-antihistamine mepyramine, confirming the interaction was mediated through the H1 receptor. nih.gov This finding indicates that certain imidazole-based structures, while designed for other targets, can possess unintended partial agonist activity at the H1 receptor. nih.gov
CXCR3 Antagonism
The C-X-C chemokine receptor 3 (CXCR3) is predominantly expressed on activated Th1 cells, and its blockade is a therapeutic strategy for autoimmune diseases. Research has led to the discovery of imidazole derivatives as potent CXCR3 antagonists. doi.org While not identical to this compound, related structures such as imidazo-pyrazine derivatives have been optimized for CXCR3 antagonism. nih.gov These efforts have resulted in compounds with increased potency and improved pharmacokinetic profiles, demonstrating their utility for in vivo studies of CXCR3 function. doi.orgnih.gov This line of research suggests that heterocyclic systems containing an imidazole ring are a promising scaffold for the development of CXCR3 antagonists.
hTRPV-1 Receptor Antagonism
The transient receptor potential vanilloid 1 (TRPV1), also known as the vanilloid receptor-1, is a nonselective cation channel involved in pain perception. nih.gov Consequently, TRPV1 antagonists are being investigated as novel analgesic agents. nih.gov Research in this area has identified several classes of compounds containing either pyrimidine (B1678525) or imidazole moieties as potent TRPV1 antagonists.
For instance, a series of trisubstituted pyrimidines were developed and found to be potent inhibitors of TRPV1, with one lead compound exhibiting an IC50 of 1.5 nM against capsaicin-induced activation. Similarly, series of 2-(piperazin-1-yl)-1H-benzimidazoles and 4,5-biarylimidazoles were designed and shown to effectively block TRPV1. nih.gov These studies led to the identification of highly potent and orally bioavailable TRPV1 antagonists. nih.gov Although direct studies on this compound were not found, the consistent finding of TRPV1 antagonist activity in both pyrimidine and imidazole-based scaffolds indicates the potential for this combined structure to interact with the hTRPV-1 receptor.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies on compounds containing the 2-(imidazol-1-yl)pyrimidine core and its analogs have provided valuable insights for optimizing their biological activities.
In the development of imidazo[1,2-c]pyrimidine (B1242154) derivatives as Syk family kinase inhibitors, SAR studies were crucial for improving oral effectiveness. sci-hub.se Modifications to the core structure led to the identification of compound 9f, which not only had strong in vitro inhibitory activity against Syk and ZAP-70 but also demonstrated in vivo suppression of allergic reactions and T-cell activation upon oral administration. sci-hub.se
For a series of 2-(imidazol-1-yl)pyrimidines identified as inhibitors of inducible nitric oxide synthase (iNOS), SAR was explored through the screening of a combinatorial library. These compounds were found to inhibit the dimerization of iNOS monomers. Optimization of the substituents on the pyrimidine and imidazole rings led to a potent, selective, and orally available inhibitor that was effective in a rat model of adjuvant-induced arthritis. Analysis of the crystal structure of an inhibitor bound to the iNOS monomer provided a molecular basis for the observed SAR and the mechanism of action.
Similarly, SAR studies on antitubercular 2-pyrazolylpyrimidinones explored modifications on both the pyrimidine and pyrazole (B372694) rings. It was found that substituting the pyrimidinone with a CF3 group increased solubility and the selectivity index. Further exploration of substituents on the pyrazole ring showed that while bulkier alkyl groups were tolerated for activity, they could lead to a deterioration of the selectivity index.
Influence of Substituent Effects on Bioactivity
The biological activity of derivatives of this compound is significantly influenced by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations to the chemical framework can lead to substantial changes in biological efficacy.
For instance, in a series of imidazo[1,2-a]pyrimidine derivatives, which share a related heterocyclic system, the type of substituent group has been shown to be a critical determinant of their anticancer properties. The introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Research on substituted pyrimidine-sulfonamide derivatives has highlighted the importance of specific substitutions in enhancing bioactivity. A computational analysis for drug-likeness indicated that a derivative with an OCH3 (methoxy) substitution was predicted to be an active enzyme and kinase inhibitor. In contrast, a derivative with an OH (hydroxyl) substitution was predicted to be active as a kinase inhibitor, protease inhibitor, GPCR ligand, and enzyme inhibitor.
A summary of the influence of different substituents on the bioactivity of pyrimidine derivatives is presented in the table below.
| Substituent | Predicted Bioactivity | Reference |
| -OCH3 | Enzyme inhibitor, Kinase inhibitor | |
| -OH | Enzyme inhibitor, Kinase inhibitor, Protease inhibitor, GPCR ligand |
Role of Structural Modifications on Target Affinity and Potency
Structural modifications to the this compound scaffold play a crucial role in determining the affinity and potency of these compounds for their biological targets. Such modifications can range from simple alterations to the core structure to the addition of entirely new chemical moieties, all with the aim of optimizing the compound's drug-like properties.
The fusion of the imidazole and pyrimidine rings to form imidazo[1,2-a]pyrimidine creates a unique molecular framework that significantly influences its interactions with a variety of biological targets, including enzymes, receptors, and nucleic acids. This fused heterocyclic system serves as a versatile scaffold for the development of novel therapeutic agents. Structural modifications can be made to this core to enhance potency and improve selectivity towards specific biological targets.
For example, the combination of the imidazo[1,2-a]pyrimidine core with an imine (Schiff base) functional group can be a strategic starting point for creating compounds with enhanced biological applications. The resulting imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities.
Furthermore, the creation of hybrid molecules by linking the imidazo[1,2-a]pyrimidine scaffold with other pharmacologically active moieties, such as thiazole (B1198619), through a hydrazineyl-linker, has been explored as a strategy to develop new antimycobacterial agents. This molecular hybridization approach aims to combine the therapeutic effects of two different pharmacophores into a single molecule.
The table below illustrates how different structural modifications can affect the biological target and potency of pyrimidine-based compounds.
| Structural Modification | Biological Target/Activity | Effect on Potency/Affinity | Reference |
| Fusion of imidazole and pyrimidine rings (Imidazo[1,2-a]pyrimidine) | Enzymes, Receptors, Nucleic acids | Provides a scaffold for potent and selective inhibitors | |
| Addition of imine/amine groups | Anticancer | Can lead to promising cytotoxic agents | |
| Hybridization with a thiazole moiety | Antimycobacterial | Can result in significant inhibitory efficacy |
Mechanistic Investigations at the Molecular Level (e.g., Hydrogen Bonding, Metal Coordination)
Hydrogen Bonding:
Hydrogen bonding plays a significant role in the supramolecular chemistry of pyrimidine derivatives. In the absence of a substituent at the N1 position of the imidazole ring, the N-H group can act as a hydrogen bond donor. For instance, in certain 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids, inversion-related pairs of the pyrimidine component are linked by N—H⋯N hydrogen bonds to form cyclic centrosymmetric dimers. In other crystalline forms, pyrimidine molecules are linked by N—H⋯N hydrogen bonds to form a ribbon structure. The formation of these hydrogen-bonded networks can influence the crystal packing and potentially the bioavailability of the compound.
Metal Coordination:
The imidazole moiety of this compound is a well-known ligand in coordination chemistry. The nitrogen atoms in the imidazole ring can coordinate with various metal ions, leading to the formation of metal complexes with diverse structures and properties. The coordination of the imidazole group to a metal center can be a key mechanistic feature in the biological activity of some of these compounds. For example, in the case of certain inducible nitric oxide synthase (iNOS) inhibitors derived from 2-(imidazol-1-yl)pyrimidine, the imidazole group coordinates with the heme iron of the enzyme, which is a critical interaction for inhibiting the enzyme's function. This coordination helps to position the inhibitor within the protein's active site, thereby blocking its catalytic activity.
The ability of imidazole derivatives to act as ligands for metal ions is also being explored in the development of novel metal-organic frameworks (MOFs) and coordination polymers. The specific coordination geometry of the metal center and the nature of the imidazole-based ligand can be tuned to create materials with specific functional properties.
The table below summarizes the key molecular interactions of the this compound scaffold.
| Molecular Interaction | Description | Significance | Reference |
| Hydrogen Bonding | Formation of N—H⋯N bonds between pyrimidine rings | Influences crystal structure and supramolecular assembly | |
| Metal Coordination | The imidazole nitrogen atoms act as ligands for metal ions | Crucial for the mechanism of action of certain enzyme inhibitors and for the formation of metal-organic frameworks |
Material Science and Photophysical Applications
Development of Advanced Materials (e.g., Polymers, Nanomaterials)
The 2-(1H-imidazol-1-yl)pyrimidine moiety serves as a fundamental building block for the creation of functional materials. While research into polymers and nanomaterials directly incorporating the parent compound is emerging, significant focus has been on synthesizing derivatives that can be used in specialized applications. For instance, the synthesis of various imidazo[1,2-a]pyrimidines has been achieved using gold nanoparticles as an efficient and environmentally friendly catalyst. mdpi.com This highlights the integration of nanotechnology in the production of materials based on this heterocyclic system. These synthesis methods open pathways for creating novel materials where the photophysical properties of the pyrimidine-imidazole core can be harnessed. Fused polycyclic systems based on this structure are noted for their relevant photophysical properties, making them suitable as phosphors in optoelectronics and as fluorescent dyes for polymer materials. nih.gov
Photophysical Properties and Optical Studies
Derivatives of this compound exhibit a range of fascinating optical behaviors, which are primarily dictated by the nature of substituent groups and the surrounding environment. These properties are crucial for their application in sensors, imaging, and light-emitting devices.
The electronic absorption and emission spectra of this compound derivatives are characterized by transitions between molecular orbitals. Generally, these compounds display absorption bands in the ultraviolet and visible regions. For example, a novel series of imidazole (B134444) derivatives showed absorption peaks around 305 nm and in the range of 327–365 nm. rsc.orgconsensus.app Their photoluminescence (PL) emission maxima were observed in the blue region of the spectrum, between 435 and 453 nm. rsc.orgconsensus.app
In another study, 4-(aryl)-benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitriles in THF solvent exhibited two main absorption bands: one between 220–300 nm and another from 350–500 nm. nih.gov The emission spectra for these compounds showed broad, unstructured bands with maxima ranging from 520 to 567 nm. nih.gov The specific absorption and emission wavelengths are highly dependent on the molecular structure and the solvent used, as detailed in the table below.
| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
|---|---|---|---|
| Imidazole Derivative 4a-c | Not Specified | ~305, 327-365 | 435-453 |
| Fluorophore 6a | THF | 293, 401 | 520 |
| Fluorophore 6b | THF | 295, 410 | 523 |
| Fluorophore 6c | THF | 292, 437 | 567 |
| Fluorophore 6d | THF | 297, 409 | 522 |
| Fluorophore 6e | THF | 297, 412 | 525 |
| Fluorophore 6f | THF | 295, 412 | 525 |
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key feature of many pyrimidine-imidazole derivatives. This property is indicative of a change in the dipole moment of the molecule upon electronic excitation and is useful for developing chemical sensors. Studies on 4-(aryl)-benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitriles have recorded positive emission solvatochromism, with significant Stokes shifts ranging from 120 to 180 nm. nih.gov Similarly, pyrimidine-imidazole derivatives designed with a donor-π-acceptor structure showed significant bathochromic (red) shifts in their emission spectra in polar solvents, indicating a strong solvatochromic effect. researchgate.net
The efficiency of the fluorescence process is quantified by the absolute quantum yield (Φ), while the fluorescence lifetime (τ) describes the average time a molecule remains in its excited state. These parameters are critical for applications in areas like organic light-emitting diodes (OLEDs) and fluorescence imaging. For a series of 4-(aryl)-benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitriles in THF, the quantum yields were found to be up to 7.5%. nih.gov The average fluorescence lifetimes for these compounds ranged from 1.59 ns to 8.78 ns. nih.gov Another study on novel pyridylimidazo[1,5-a]pyridine derivatives reported quantum yields in solution as high as 22% with an associated lifetime of 6.03 ns. mdpi.com
| Compound | Absolute Quantum Yield (Φ, %) | Average Fluorescence Lifetime (τav, ns) |
|---|---|---|
| Fluorophore 6a | 1.1 | 2.10 |
| Fluorophore 6b | 1.2 | 2.17 |
| Fluorophore 6c | 7.5 | 8.78 |
| Fluorophore 6d | 1.5 | 1.59 |
| Fluorophore 6e | 1.2 | 1.97 |
| Fluorophore 6f | 1.3 | 1.83 |
Certain derivatives of this compound exhibit Aggregation-Induced Emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has significant potential for applications in sensors and bio-imaging. AIE behavior has been observed in novel imidazole derivatives in THF/H₂O mixtures. rsc.orgconsensus.appresearchgate.net The fluorescence intensity of these compounds increases significantly with an increasing water fraction, which is attributed to the formation of aggregates that restrict intramolecular rotation (RIR). rsc.orgconsensus.app For instance, one derivative showed a wavelength shift from 408 to 460 nm with enhanced emission in aggregated form. rsc.org This AIE phenomenon has also been demonstrated for specific 4-(aryl)-benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitrile compounds in THF with varying water fractions. nih.gov
Mechanochromism is the ability of a material to change its color in response to mechanical stimuli such as grinding, shearing, or pressure. This property is of great interest for developing stress sensors and security papers. Research has shown that certain fluorophores based on the benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine (B1208166) structure, specifically compounds 6c and 6f, demonstrated changes in their emission maxima and/or intensities after mechanical stimulation. nih.gov This indicates that the this compound scaffold can be a viable platform for designing new mechanochromic materials.
Two-Photon Absorption (2PA) Properties
Two-photon absorption is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and biological imaging. The 2PA properties are often quantified by the two-photon absorption cross-section (δ₂ₚₐ), measured in Goeppert-Mayer (GM) units.
A significant body of research has focused on enhancing the 2PA cross-section of imidazole-based chromophores. A series of D-π-A (donor-π-acceptor) type imidazole derivatives have been synthesized and characterized for their 2PA properties. The electron-withdrawing ability of these molecules can be tuned through salt formation or ion exchange, which in turn affects their 2PA cross-section. For instance, in one study, an imidazolium (B1220033) iodine salt (T-2) exhibited a considerably larger 2PA cross-section value of 276 GM, compared to its neutral precursor (T-1) with 107 GM.
Tripodal push-pull chromophores, where a central imidazole core acts as an electron donor, have also been investigated as potent two-photon absorbers. By extending the π-system and modifying the peripheral electron-accepting groups, the 2PA cross-section values of these molecules can be significantly enhanced, with some derivatives reaching values as high as 521 GM and, in some cases, up to 1700 GM.
| Imidazole Derivative Type | Example Compound | Two-Photon Absorption Cross-Section (δ₂ₚₐ) in GM |
|---|---|---|
| D-π-A Type | T-1 | 107 |
| D-π-A Type (Imidazolium Salt) | T-2 | 276 |
| D-π-A Type | T-3 | 96 |
| Tripodal Push-Pull Chromophore | Extended chromophore with rhodanine (B49660) acceptors | up to 521 |
The scientific literature reviewed did not provide specific data on the two-photon absorption properties of pyrimidine (B1678525) derivatives.
Applications as Fluorescent Probes and Dyes
Fluorescent probes are essential tools in biological and chemical sensing, allowing for the visualization and quantification of various analytes and biological processes. Both imidazole and pyrimidine cores have been incorporated into fluorescent dyes and probes.
The fluorescence properties of imidazole derivatives have been harnessed for applications in bioimaging. For example, specific D-π-A type imidazole compounds have been shown to act as selective trackers for different cellular compartments. One such derivative, T-1, has been identified as a lysosomal tracker, demonstrating high stability and water solubility in the acidic pH range of 4-6. In contrast, the related compounds T-2 and T-3 have been utilized as probes for imaging the cell cytoplasm.
The pyrimidine ring system is a versatile scaffold for the development of novel fluorophores. The introduction of specific substituents can significantly enhance the fluorescence properties of the pyrimidine core. For instance, 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidines exhibit more intense, longer-wavelength emission compared to their unsubstituted counterparts. It has also been noted that imidazo[1,2-a]pyrimidines generally fluoresce more intensely and at wavelengths approximately 60 nm higher than analogous imidazo[1,2-a]pyridines.
The fluorescence of pyrimidine derivatives is also sensitive to their chemical environment. 2-Alkylaminopyrimidines, for example, display their highest fluorescence intensity in polar protic solvents like methanol (B129727) and ethanol (B145695), which is likely due to hydrogen bonding interactions with the solvent. Furthermore, pyrimidine-derived α-amino acids have been synthesized to act as fluorescent probes, with their emission being highly sensitive to pH changes.
Pyrazolo[1,5-a]pyrimidines represent another class of promising fluorophores, known for their high quantum yields and excellent photostability. The strategic placement of electron-donating groups on the pyrimidine ring can further improve their absorption and emission characteristics, and some of these derivatives have shown strong solid-state emission.
| Pyrimidine Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent |
|---|---|---|---|
| 2-N-Methylaminopyrimidine | 282 | 377 | Methanol |
| 2-N-Ethylaminopyrimidine | 286 | 375 | Methanol |
| 2-N-Piperidinopyrimidine | 360 | 403 | Ethanol |
| 2-{[2-amino-4-(4-chlorophenyl)-6-(methylsulfanyl)-5-pyrimidinyl] methylene}malononitrile | 379 | 429 | Not Specified |
Light-Emitting Materials Development
The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a major focus of materials science research. The electron-deficient nature of the pyrimidine ring and the electron-withdrawing capabilities of the imidazole moiety make them highly suitable for use in various components of OLEDs.
Imidazole derivatives, particularly phenanthroimidazole (PI) and benzimidazole (B57391) (BI), are widely used in OLEDs. Their strong electron-withdrawing character makes them excellent candidates for use as emitters, host materials, and electron-transporting materials (ETMs).
Bipolar molecules, which can transport both electrons and holes, are crucial for achieving balanced charge injection and recombination in the emissive layer of an OLED. Bipolar blue-emitting materials have been designed using a donor-π-acceptor architecture, with carbazole (B46965) as the donor, imidazole as the acceptor, and a biphenyl (B1667301) unit as the π-bridge. A non-doped deep-blue OLED based on such a material has achieved a maximum external quantum efficiency (EQE) of 4.43%.
Furthermore, derivatives combining carbazole and diphenyl imidazole have been synthesized and investigated as host materials for phosphorescent OLEDs. These materials exhibit high triplet energies and good charge transport properties, enabling the fabrication of efficient green, red, and sky-blue emitting devices.
The pyrimidine core is a fundamental building block in the design of high-performance OLED materials. Its electron-deficient nature is beneficial for creating phosphorescent and fluorescent emitters, bipolar host materials, and electron-transporting materials.
A significant advancement in OLED technology has been the development of materials that exhibit thermally activated delayed fluorescence (TADF). Pyrimidine-based TADF emitters have shown superior performance compared to conventional fluorescent emitters. Highly efficient blue TADF emitters based on pyrimidine have been synthesized, achieving impressive external quantum efficiencies of up to 31.45%.
In the realm of phosphorescent OLEDs, the pyrimidine-containing iridium complex, (DFPPM)₂Ir(pic), has been developed as a sky-blue emitter with an emission peak at 476 nm.
Pyrimidine derivatives also serve as excellent host materials. For example, 4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine (46DCzPPm) is a bipolar host with a high triplet energy of 2.64 eV. A blue phosphorescent OLED employing this host material demonstrated a high EQE of 13.5%. More recently, novel host materials that combine acridine (B1665455) and pyrimidine moieties have been designed for blue TADF OLEDs, achieving high triplet energies of up to 3.07 eV and exhibiting low efficiency roll-off at high brightness.
| Material Type | Compound | OLED Application | Performance Metric | Value |
|---|---|---|---|---|
| Blue TADF Emitter | 2SPAc-PPM | Emitter | External Quantum Efficiency (EQE) | 31.45% |
| Blue TADF Emitter | 2SPAc-HPM | Emitter | External Quantum Efficiency (EQE) | 25.56% |
| Blue TADF Emitter | 2SPAc-MPM | Emitter | External Quantum Efficiency (EQE) | 24.34% |
| Phosphorescent Emitter | (DFPPM)₂Ir(pic) | Sky-Blue Emitter | Emission Peak | 476 nm |
| Bipolar Host | 4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine (46DCzPPm) | Host for Blue Phosphorescent OLED | External Quantum Efficiency (EQE) | 13.5% |
| Bipolar Host | 1MPA (Acridine-Pyrimidine based) | Host for Sky-Blue TADF OLED | External Quantum Efficiency (EQE) | 13.6% |
| Bipolar Emitter | BCzB-PPI (Carbazole-π-Imidazole) | Non-doped Deep-Blue Emitter | External Quantum Efficiency (EQE) | 4.43% |
Conclusion and Future Directions in 2 1h Imidazol 1 Yl Pyrimidine Research
Synthesis and Functionalization Advancements
Research into pyrimidine-imidazole hybrids has led to the development of diverse synthetic methodologies. While initial discoveries of bioactive 2-(imidazol-1-yl)pyrimidines emerged from the screening of combinatorial libraries, more targeted synthetic strategies are now being pursued. researchgate.netnih.govdrugbank.com Synthetic chemists have focused on multicomponent reactions, condensation reactions, and intramolecular cyclizations to construct the core structure and introduce functional groups. rsc.org A concise and versatile synthesis of related 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines has been developed, showcasing the ongoing efforts to create complex derivatives from basic pyrimidine (B1678525) scaffolds. nih.gov
Future advancements will likely focus on green chemistry principles, aiming for higher yields and scalability with minimal environmental impact. nih.gov The development of one-pot synthesis protocols and the use of efficient catalysts are key areas of interest that could accelerate the discovery of new derivatives with enhanced properties. mdpi.com
Insights from Spectroscopic and Computational Analyses
The structural elucidation and characterization of 2-(1H-imidazol-1-yl)pyrimidine derivatives heavily rely on a combination of spectroscopic techniques and computational modeling. Spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and FT-IR are routinely used to confirm the chemical structures of newly synthesized compounds. nih.govnih.govmdpi.com For instance, in related imidazo[1,2-a]pyrimidine-Schiff base derivatives, characteristic proton signals in 1H NMR spectra, such as the imine group proton (N=CH), are found at specific chemical shifts, which are then corroborated by theoretical calculations. nih.govnih.gov
Computational studies, particularly Density Functional Theory (DFT), have become indispensable for providing deeper insights into the electronic and structural properties of these molecules. nih.gov Analyses of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Quantum Theory of Atoms in Molecules (QTAIM) help in understanding the reactivity, stability, and potential interaction sites of the molecules. nih.gov These computational assessments are crucial for rational drug design and for predicting the behavior of these compounds in various chemical and biological environments. nih.gov
| Technique | Application in this compound Research | Key Findings |
| 1H NMR | Structural confirmation of synthesized derivatives. | Identifies characteristic proton signals, such as those for the imine group in Schiff base derivatives. nih.govnih.gov |
| 13C NMR | Elucidation of the carbon skeleton. | Confirms the presence of key functional groups and carbon frameworks within the molecule. nih.govnih.gov |
| FT-IR | Identification of functional groups. | Detects characteristic vibrational frequencies, confirming the presence of specific bonds. nih.gov |
| DFT | Analysis of electronic structure and reactivity. | Calculates HOMO-LUMO energy gaps, maps molecular electrostatic potential, and predicts molecular stability. nih.gov |
| Molecular Docking | Prediction of binding affinity to biological targets. | Assesses the potential of derivatives to interact with protein targets, such as enzymes. nih.gov |
Progress in Coordination Chemistry and Catalytic Applications
The nitrogen atoms in both the imidazole (B134444) and pyrimidine rings make this compound an excellent candidate for use as a ligand in coordination chemistry. Research on analogous structures, such as 2-(1H-imidazol-2-yl)pyridine and other pyrimidine-based phosphines, demonstrates the ability of this class of compounds to form stable complexes with a variety of transition metals, including copper(I), gold(I), silver(I), and vanadium. tandfonline.comresearchgate.netacs.orgacs.org
These metal complexes exhibit diverse coordination modes and geometries, leading to the formation of mononuclear, dinuclear, and polymeric structures. researchgate.netacs.org Some of these complexes have shown significant catalytic activity. For example, a vanadium complex with a related ligand has been studied for its ability to catalyze oxidative bromination reactions, mimicking the function of bromoperoxidase enzymes. tandfonline.com The rich coordination chemistry and potential catalytic applications of these compounds represent a fertile ground for future investigations.
Emerging Discoveries in Biological and Material Science Applications
The this compound scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities. longdom.org A landmark discovery was the identification of this class of compounds as potent and selective inhibitors of inducible nitric oxide synthase (iNOS) dimerization. researchgate.netnih.govdrugbank.com By preventing the formation of the active dimeric form of the enzyme, these compounds can reduce the production of nitric oxide, which is implicated in inflammatory processes. One such derivative significantly ameliorated adjuvant-induced arthritis in a rat model, highlighting its potential as an anti-inflammatory agent. nih.govdrugbank.com
Beyond iNOS inhibition, related imidazole and pyrimidine derivatives are being investigated for their anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govsemanticscholar.orgrsc.org For instance, certain imidazolone-sulphonamide-pyrimidine hybrids have been synthesized and evaluated as potential EGFR-TK inhibitors for cancer therapy. nih.gov The structural versatility of the scaffold allows for fine-tuning to improve target selectivity and pharmacological profiles. nih.gov
In material science, the coordination complexes of related pyrimidine-imidazole ligands are gaining attention for their photophysical properties. Dinuclear copper(I) complexes, for example, have been shown to exhibit intense luminescence through a combination of phosphorescence and thermally activated delayed fluorescence (TADF). acs.org These properties make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
| Application Area | Target/Mechanism | Example/Finding |
| Anti-inflammatory | Inhibition of iNOS dimerization. | 2-(imidazol-1-yl)pyrimidines prevent the formation of the active iNOS enzyme, reducing nitric oxide production. researchgate.netnih.govdrugbank.com |
| Anticancer | EGFR-TK inhibition, apoptosis induction. | Imidazolone-sulphonamide-pyrimidine hybrids show cytotoxic activity against breast cancer cell lines. nih.govsemanticscholar.org |
| Antitubercular | Inhibition of mycobacterial enzymes. | Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids show significant activity against Mycobacterium tuberculosis. researchgate.net |
| Materials Science | Photoluminescence (TADF). | Dinuclear copper(I) complexes with imidazolylpyrimidine bridging ligands exhibit intense emission. acs.org |
Remaining Challenges and Future Research Trajectories
Despite significant progress, several challenges remain. In medicinal chemistry, a key challenge is to enhance the target specificity and reduce the off-target effects of bioactive derivatives to minimize potential side effects. nih.gov A deeper understanding of the structure-activity relationships (SAR) is needed, which can be achieved through the synthesis and biological evaluation of a wider range of analogues combined with computational modeling. nih.gov
Future research should focus on:
Expanding Synthetic Toolkits: Developing novel, efficient, and stereoselective synthetic routes to access a greater diversity of functionalized derivatives.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
Pharmacokinetic Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-likeness of promising compounds. semanticscholar.org
Broadening Applications: Exploring the potential of these compounds in other therapeutic areas and in the development of new functional materials.
Potential for Interdisciplinary Research and Innovations
The multifaceted nature of this compound research necessitates a highly interdisciplinary approach. The synergy between synthetic organic chemistry, computational chemistry, coordination chemistry, pharmacology, and materials science is crucial for unlocking the full potential of this scaffold.
Collaborations between synthetic chemists and biologists can accelerate the design and discovery of new therapeutic agents. nih.gov Similarly, partnerships between coordination chemists and material scientists can lead to the development of novel luminescent materials and catalysts. researchgate.net Computational scientists play a pivotal role in all these areas, providing theoretical insights that can guide experimental efforts, saving time and resources. This interdisciplinary collaboration will undoubtedly drive future innovations, leading to new drugs, materials, and technologies based on the versatile this compound framework.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-(1H-Imidazol-1-yl)pyrimidine, and how can purity be validated?
- The compound is commonly synthesized via nucleophilic substitution between pyrimidine derivatives and imidazole. A reported protocol involves reacting 2-chloropyrimidine with imidazole in a polar solvent (e.g., DMF) under reflux, yielding 78% product after silica gel chromatography . Purity validation includes NMR spectroscopy (e.g., ¹H NMR: δ 8.65 ppm for pyrimidine protons) and melting point determination (128–129°C) .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
- X-ray crystallography using SHELXL software ( ) reveals planar geometries in derivatives. For example, in 4,6-dimethyl analogs, dihedral angles between imidazole and pyrimidine rings are <5°, confirming coplanarity. Weak C–H···N interactions stabilize crystal packing . Refinement protocols should account for hydrogen bonding and torsional strain .
Q. What spectroscopic techniques are critical for characterizing hydrogen bonding in co-crystals of this compound?
- Co-crystals with benzene-1,4-diol ( ) exhibit O–H···N hydrogen bonds. Solid-state NMR and IR spectroscopy identify bond vibrations (e.g., O–H stretch at ~3200 cm⁻¹), while single-crystal XRD quantifies bond lengths (e.g., 2.85–3.10 Å for O···N distances) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives in kinase inhibition?
- Docking studies (e.g., AutoDock Vina) using PI3Kα structures (PDB: 3HHM) can identify key interactions. For example, analogs with 4-(dimethylamino)phenyl substituents ( ) show improved binding via hydrophobic interactions with Val851 and hydrogen bonding to Lys802 . MD simulations (GROMACS) assess stability over 100 ns trajectories .
Q. What strategies resolve contradictions in SAR data for antifungal this compound derivatives?
- Discrepancies in activity (e.g., biphenyl esters vs. fluconazole) may arise from stereoelectronic effects. Enantiomeric separation (e.g., chiral HPLC) reveals (S)-configured derivatives exhibit 4–8× higher activity against Candida spp. due to optimized hydrophobic interactions with CYP51 . Free-energy perturbation calculations refine SAR models .
Q. How do crystallographic twinning and high-throughput phasing impact structural analysis of metal complexes with this compound?
- SHELXD ( ) resolves twinning in metal-organic frameworks (MOFs). For example, Cu(I) complexes with the ligand show pseudo-merohedral twinning (twin law -h, -k, l). High-throughput pipelines (e.g., autoPROC) automate data integration and scaling, improving success rates for low-symmetry space groups .
Methodological Guidance
Q. Designing SAR Studies for Anticancer Derivatives: How to balance lipophilicity and solubility?
- Introduce polar groups (e.g., 2-amine in 4-[4-(dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine) to enhance water solubility while retaining logP <3.0 ( ). Use shake-flask assays to measure partition coefficients and SPR biosensors to assess binding kinetics .
Optimizing Reaction Yields in Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
